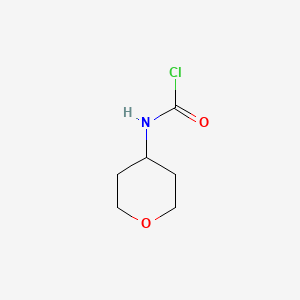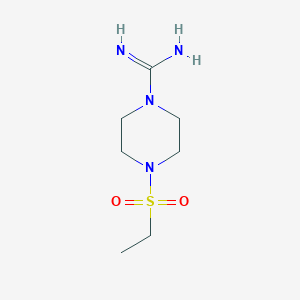
4-Ethylsulfonylpiperazine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylsulfonylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylsulfonylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, secondary amines, and substituted piperazine derivatives .
Applications De Recherche Scientifique
4-Ethylsulfonylpiperazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Mécanisme D'action
The mechanism of action of 4-Ethylsulfonylpiperazine-1-carboximidamide involves the inhibition of key enzymes involved in cell proliferation. The compound targets enzymes such as EGFR, BRAF, and CDK2, leading to the inhibition of cancer cell growth. The molecular targets and pathways involved include the EGFR signaling pathway, the BRAF-MEK-ERK pathway, and the CDK2-mediated cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: These compounds share the sulfonyl functional group and have similar antibacterial and antiproliferative properties.
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also belong to the piperazine class and exhibit a wide range of biological activities.
Uniqueness
4-Ethylsulfonylpiperazine-1-carboximidamide is unique due to its specific combination of the ethylsulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties. Its ability to target multiple enzymes involved in cancer cell proliferation makes it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C7H16N4O2S |
|---|---|
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
4-ethylsulfonylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O2S/c1-2-14(12,13)11-5-3-10(4-6-11)7(8)9/h2-6H2,1H3,(H3,8,9) |
Clé InChI |
QJTSKIBPUNUKNA-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


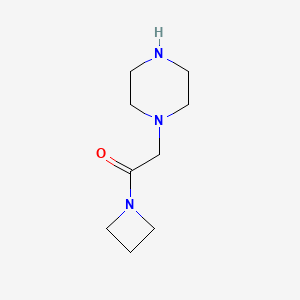
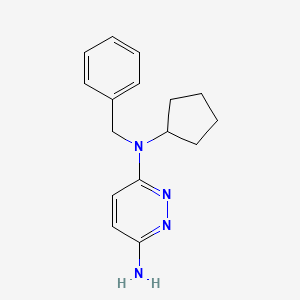

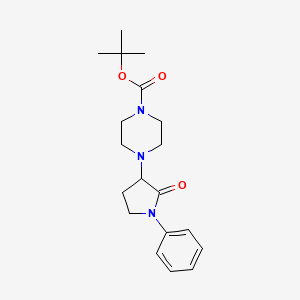
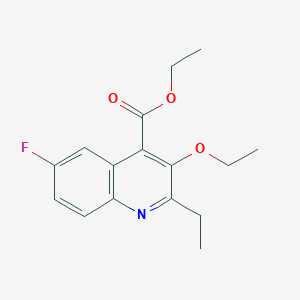
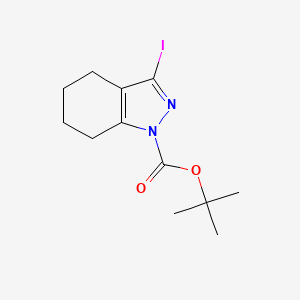

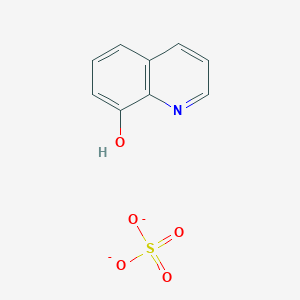
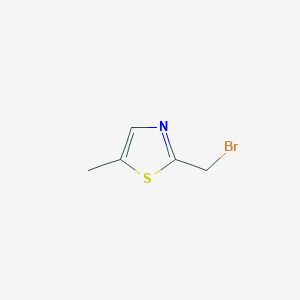


![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)

